2,5-Anhydro-D-glucitol-6-phosphate
Description
Contextualization within Carbohydrate Metabolism Research
The study of carbohydrate metabolism often employs molecular mimics, or analogues, to probe the function of specific enzymes and pathways. 2,5-Anhydro-D-glucitol-6-phosphate serves as such a tool, primarily in the investigation of glycolysis, one of the fundamental processes of cellular energy production.
Researchers utilize AhG-6-P to explore the active sites and regulatory mechanisms of key glycolytic enzymes. For instance, its interaction with phosphofructokinase (PFK), a critical rate-limiting enzyme in glycolysis, has been a subject of study. In recent research, this compound has been used as a PFK inhibitor in the context of muscle-invasive bladder cancer research, highlighting its continued relevance in contemporary metabolic studies. nih.gov The use of such analogues allows for a detailed examination of enzyme kinetics and inhibition, providing insights that would be difficult to obtain through other means.
Historical Perspective of its Identification and Initial Characterization
The conceptual groundwork for the synthesis of anhydrohexitol phosphates, the class of compounds to which AhG-6-P belongs, was laid in the mid-20th century. A notable 1963 publication by Pontis and Fischer detailed a methodology for the synthesis of anhydrohexitol-6-phosphates. While this paper did not specifically name this compound, it established the chemical foundation for creating such molecules.
Subsequent research built upon this foundation, leading to the synthesis and characterization of various phosphorylated fructose (B13574) analogues. A 1984 study on the effects of phosphorylated metabolites of the closely related compound, 2,5-anhydro-D-mannitol, in rat hepatocytes provided significant insights into how these analogues are processed within a cell and their effects on key enzymes of carbohydrate metabolism. nih.gov This body of work was crucial in establishing the utility of these compounds as tools to dissect metabolic pathways. The synthesis of 2,5-anhydroglucitol and its phosphorylated derivatives, including the 6-phosphate and 1,6-diphosphate forms, from protected D-glucose has been described as a method to create cyclic analogues of D-fructofuranose and its phosphates. acs.org
Structural Relationship to Key Metabolic Intermediates and Analogues (e.g., Fructose-6-Phosphate)
The scientific utility of this compound is intrinsically linked to its structural similarity to D-fructose-6-phosphate, a key intermediate in glycolysis. Both molecules share a six-carbon backbone and a phosphate (B84403) group at the sixth carbon. However, the defining feature of AhG-6-P is the 2,5-anhydro bridge, which locks the molecule into a furanose ring structure. This rigidity distinguishes it from fructose-6-phosphate (B1210287), which can exist in equilibrium between its furanose and open-chain forms in solution. acs.org
This fixed conformation makes AhG-6-P a specific probe for the cyclic form of fructose phosphates. Its interaction with enzymes can, therefore, provide information about the conformational requirements of enzyme active sites.
The structural similarity extends to other related synthetic analogues used in metabolic research, such as 2,5-anhydro-D-mannitol and its phosphorylated derivatives. For example, 2,5-anhydromannitol-1,6-bisphosphate is a known activator of phosphofructokinase-1. nih.gov In contrast, 2,5-anhydro-D-glucitol-1,6-diphosphate is considered a weak activator of the same enzyme. nih.gov Furthermore, the diphosphorylated form, 2,5-Anhydro-D-glucitol-1,6-diphosphate, is recognized as an effective competitive inhibitor of phosphofructokinase and a limited stimulator of yeast pyruvate (B1213749) kinase. medchemexpress.combiocat.comscbt.com
Chemical Properties of this compound and Related Compounds
Below is a table summarizing the key chemical identifiers for this compound and its parent compound.
| Property | This compound | 2,5-Anhydro-D-glucitol |
| CAS Number | 73548-76-2 | 27826-73-9 |
| Molecular Formula | C₆H₁₃O₈P | C₆H₁₂O₅ |
| Molecular Weight | 244.14 g/mol | 164.16 g/mol |
Comparison of Related Anhydro-Sugar Phosphates
The following table provides a comparative overview of this compound and its diphosphorylated analogue.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Noted Metabolic Interaction |
| This compound | 73548-76-2 | C₆H₁₃O₈P | 244.14 g/mol | Phosphofructokinase inhibitor nih.gov |
| 2,5-Anhydro-D-glucitol-1,6-diphosphate | 4429-47-4 | C₆H₁₄O₁₁P₂ | 324.12 g/mol | Competitive inhibitor of phosphofructokinase scbt.com |
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTKBMAMGDBXPU-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways Involving 2,5 Anhydro D Glucitol 6 Phosphate
Precursor Compounds and Origin of 2,5-Anhydro-D-glucitol (AhG)
The formation of AhG-6-P begins with its precursor, 2,5-Anhydro-D-glucitol. This compound can be found in nature or synthesized for laboratory use. scbt.comchemicalbook.com
2,5-Anhydro-D-glucitol has been identified as a fungal phytotoxin. researchgate.net Notably, it is produced by the plant pathogenic fungus Fusarium solani. researchgate.netapsnet.org This fungus is known to be the causal agent of sudden death syndrome (SDS) in soybeans and produces a variety of toxic metabolites that contribute to its pathogenicity. apsnet.orgnih.gov The structure of AhG is analogous to the furanose form of fructose (B13574), which allows it to interfere with plant metabolism. researchgate.net
The conversion of AhG to its phosphorylated form, AhG-6-P, is a critical step for its interaction with metabolic pathways. This phosphorylation is an enzymatic process that mirrors the initial steps of glycolysis.
In cellular metabolism, the phosphorylation of sugars is predominantly an ATP-dependent reaction catalyzed by kinase enzymes. wikipedia.org These enzymes transfer a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the substrate. wikipedia.orgmdpi.com For glucose, the enzyme hexokinase facilitates its conversion to glucose-6-phosphate, a fundamental step in glycolysis. nih.gov Similarly, the phosphorylation of AhG to AhG-6-P involves a kinase that utilizes ATP as the phosphate donor. While some organisms utilize ADP-dependent kinases, ATP-dependent phosphorylation is the more common mechanism. nih.gov
Hexokinases are the primary enzymes responsible for the phosphorylation of glucose and other hexoses. nih.gov Some hexokinases exhibit broad substrate specificity, allowing them to phosphorylate various glucose analogs. nih.gov For instance, a hexokinase from the thermophilic bacterium Thermus caldophilus can phosphorylate glucose, mannose, fructose, and other glucose derivatives. nih.gov Given that AhG is a structural analog of fructose, it is a substrate for kinases such as hexokinase, which catalyzes its phosphorylation at the 6-position to yield 2,5-Anhydro-D-glucitol-6-phosphate.
Interactive Enzyme Data Table
| Enzyme Family | Specific Enzyme Example | Substrate(s) | Product | Role in AhG-6-P Formation |
| Kinases | Hexokinase | 2,5-Anhydro-D-glucitol, ATP | This compound, ADP | Catalyzes the transfer of a phosphate group from ATP to AhG. |
Enzymatic Phosphorylation of 2,5-Anhydro-D-glucitol to AhG-6-P
AhG-6-P as a Defined Entity within Glycolytic Studies
This compound is recognized as a metabolic intermediate and a tool in the study of glycolysis. biosynth.com In some contexts, it has been used as an inhibitor of key glycolytic enzymes. Specifically, AhG-6-P and its derivatives have been employed in research to probe the function of phosphofructokinase (PFK), a critical regulatory enzyme in the glycolytic pathway. nih.gov For example, in vitro studies on muscle-invasive bladder cancer utilized AhG-6-P as a PFK inhibitor to decrease glycolysis and inhibit cancer cell growth. nih.gov This inhibitory action allows researchers to study the consequences of blocking glycolysis at a specific checkpoint.
Potential for Further Metabolism or Derivatization of AhG-6-P
Following its formation, AhG-6-P can be further modified. A key derivatization is the addition of a second phosphate group to form 2,5-Anhydro-D-glucitol-1,6-diphosphate. biocat.comscbt.com This diphosphate (B83284) analog is notable for its interaction with another glycolytic enzyme, pyruvate (B1213749) kinase. While its analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, is a potent allosteric activator of yeast pyruvate kinase, 2,5-Anhydro-D-glucitol-1,6-diphosphate acts as a more moderate stimulant of the enzyme. biocat.commedchemexpress.com This suggests that once formed, these anhydro-sugar phosphates can act as modulators of downstream enzymatic activities within the glycolytic sequence.
Enzymatic Interactions and Mechanisms of Action of 2,5 Anhydro D Glucitol 6 Phosphate
Inhibition of Phosphofructokinase (PFK; EC 2.7.1.11)
Phosphofructokinase (PFK) is a critical regulatory enzyme in the glycolytic pathway, catalyzing the essentially irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. wikipedia.org The compound 2,5-Anhydro-D-glucitol-6-phosphate is a known inhibitor of PFK, and its interactions have been instrumental in understanding the enzyme's function. nih.gov In vitro studies have demonstrated that this PFK inhibitor can significantly decrease the rate of glycolysis. nih.gov
Elucidation of Competitive Inhibition Kinetics
The inhibitory action of 2,5-AG-6-P on phosphofructokinase is characterized by competitive inhibition kinetics. This mode of inhibition implies that 2,5-AG-6-P directly competes with the natural substrate, fructose-6-phosphate, for binding at the enzyme's active site. The structural analogy between the inhibitor and the substrate underlies this competition. By occupying the active site, 2,5-AG-6-P prevents the binding and subsequent phosphorylation of fructose-6-phosphate, thereby impeding the glycolytic flux. wikipedia.org
The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value signifies tighter binding and more potent inhibition. While specific Ki values for this compound with PFK are not detailed in the provided search results, the principle of determining such a value is central to characterizing its inhibitory strength. For comparison, other inhibitors of PFK, such as long-chain fatty acyl-CoAs, have shown apparent Ki values in the low micromolar range (approximately 1 µM). nih.gov Similarly, citrate (B86180) inhibits Aspergillus niger PFK1 with a Ki value of 1.5 mM. researchgate.net
The inhibitory profile of 2,5-AG-6-P can be understood more clearly when compared with other known PFK inhibitors.
D-Fructose-1-Phosphate: This sugar phosphate (B84403) is a known metabolic intermediate. Its structural similarity to the substrate D-Fructose-6-Phosphate allows it to interact with PFK, although its primary regulatory role in glycolysis is often context-dependent and varies between different isoforms of the enzyme.
D-Arabinose-5-Phosphate: This is another sugar phosphate that can act as an inhibitor of PFK. Its five-carbon backbone differs from the six-carbon structure of the natural substrate, but its phosphate group and hydroxyl arrangement can still allow for interaction with the PFK active site, leading to competitive inhibition.
The table below provides a conceptual framework for comparing these inhibitors, though specific kinetic data for a direct comparison with 2,5-AG-6-P is not available in the search results.
| Inhibitor | Natural Substrate Analog | Known Regulatory Role |
| This compound | D-Fructose-6-Phosphate | PFK Inhibitor nih.gov |
| D-Fructose-1-Phosphate | D-Fructose-6-Phosphate | Metabolic Intermediate |
| D-Arabinose-5-Phosphate | D-Fructose-6-Phosphate | PFK Inhibitor |
| Long-chain fatty acyl-CoAs | N/A (Allosteric/Non-competitive) | PFK Inhibitor nih.gov |
| Citrate | N/A (Allosteric) | PFK Inhibitor researchgate.net |
Insights into the Allosteric and Active Site Interactions with PFK
PFK is a complex enzyme regulated by numerous allosteric effectors that bind to sites distinct from the active site, modulating its activity. wikipedia.orgnih.gov While 2,5-AG-6-P acts as a competitive inhibitor by binding to the active site, its diphosphorylated counterpart, 2,5-Anhydro-D-glucitol-1,6-diphosphate, is described as an allosteric regulator of PFK. scbt.combiosynth.com This related molecule can bind to allosteric sites, inducing conformational changes that stabilize the enzyme's active form. scbt.com This distinction highlights the nuanced interactions that structurally similar molecules can have, with one targeting the active site and the other an allosteric site. The regulation of PFK is a balance between substrates, activators (like AMP and fructose-2,6-bisphosphate), and inhibitors (like ATP and citrate), which bind to various sites on the enzyme. wikipedia.org
Stereochemical and Tautomeric Specificity in PFK Binding, mimicking α-D-Fructofuranose-6-Phosphate
The effectiveness of 2,5-AG-6-P as a PFK inhibitor is rooted in its specific three-dimensional structure, which mimics a particular tautomer of the natural substrate, fructose-6-phosphate. Fructose-6-phosphate exists in solution as an equilibrium mixture of different cyclic (furanose and pyranose) and open-chain forms. The furanose form, specifically α-D-fructofuranose-6-phosphate, is recognized as the active conformation for PFK binding.
The structure of this compound is conformationally locked due to the anhydro bridge between carbons 2 and 5. This rigid five-membered ring structure makes it a stable analog of the α-D-fructofuranose ring of the natural substrate. This stereochemical and tautomeric mimicry allows it to fit precisely into the PFK active site designed for α-D-fructofuranose-6-phosphate, leading to effective competitive inhibition. This specificity underscores the high degree of molecular recognition employed by PFK to select its substrate from a pool of similar sugar phosphates.
Differentiation from Other Phosphorylated Derivatives
The biochemical roles of this compound can be distinguished from its diphosphate (B83284) derivative, 2,5-Anhydro-D-glucitol-1,6-diphosphate (AhG-1,6-BP), which interacts with several key enzymes in carbohydrate metabolism.
Distinct Biochemical Roles of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AhG-1,6-BP)
AhG-1,6-BP as an Allosteric Activator of Phosphofructokinase
Contrary to the section's premise, scientific sources identify 2,5-Anhydro-D-glucitol-1,6-diphosphate as an effective competitive inhibitor of phosphofructokinase (PFK), a critical rate-limiting enzyme in glycolysis. scbt.com PFK is allosterically regulated by numerous molecules, with activators like fructose-2,6-bisphosphate and inhibitors like ATP modulating its activity to control glycolytic rate. wikipedia.org The inhibitory action of AhG-1,6-BP places it among the negative regulators of this key metabolic checkpoint. scbt.comnih.gov
AhG-1,6-BP as a Stimulator of Pyruvate (B1213749) Kinase (e.g., in Yeast)
2,5-Anhydro-D-glucitol-1,6-diphosphate has been identified as a limited or moderate stimulator of yeast pyruvate kinase. medchemexpress.combiocat.com It serves as an analog of other potent allosteric activators. In contrast, the related compound 2,5-anhydro-D-mannitol-1,6-P2 is a much more effective activator of rat liver pyruvate kinase, with an activation profile similar to the physiological activator fructose-1,6-bisphosphate. nih.gov This demonstrates that even small stereochemical differences between these sugar analogs can lead to significant changes in their regulatory effects on key glycolytic enzymes.
AhG-1,6-BP as an Inhibitor of Fructose-1,6-bisphosphate Aldolase
While 2,5-Anhydro-D-glucitol-1,6-diphosphate is a structural analog of the substrate for fructose-1,6-bisphosphate aldolase, direct evidence of its inhibitory action on this specific enzyme is not strongly established in the reviewed literature. sciencepublishinggroup.com However, studies on related enzymes have shown that 2,5-anhydroglucitol-1,6-P2 acts as a noncompetitive inhibitor of rat liver fructose-1,6-bisphosphatase, an enzyme involved in the reverse pathway of gluconeogenesis. nih.gov This inhibition of a key gluconeogenic enzyme, coupled with the potential for similar analogs to inhibit aldolase, suggests a complex regulatory role for these compounds in glucose metabolism. nih.govsciencepublishinggroup.com
Data Tables
Table 1: Summary of Enzymatic Interactions for 2,5-Anhydro-D-glucitol Derivatives
| Compound | Enzyme | Organism/Tissue | Effect |
| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Phosphofructokinase (PFK) | General | Competitive Inhibitor scbt.com |
| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Pyruvate Kinase | Yeast | Limited/Moderate Stimulator medchemexpress.combiocat.com |
| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Fructose-1,6-bisphosphatase | Rat Liver | Noncompetitive Inhibitor nih.gov |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate | Pyruvate Kinase | Rat Liver | Activator nih.gov |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate | Fructose-1,6-bisphosphatase | Rat Liver | Competitive Inhibitor nih.gov |
| Glucose-6-phosphate | Hexokinase | Rat Brain | Allosteric Inhibitor nih.gov |
Biological and Cellular Roles in Metabolic Regulation and Research Applications
Investigation of Cellular Energy Metabolism and Regulation
The study of cellular energy hinges on understanding the production and consumption of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. youtube.com Glycolysis is a primary source of ATP production. The use of 2,5-Anhydro-D-glucitol-6-phosphate and its analogs, like 2,5-anhydromannitol, provides a direct method for perturbing this energy-generating pathway.
Research using these inhibitors demonstrates clear impacts on cellular energy balance. In Ehrlich ascites tumor cells, high concentrations of the analog 2,5-anhydromannitol were shown to cause a significant drop in cellular ATP levels. nih.gov This ATP depletion was accompanied by changes in the concentrations of key glycolytic intermediates, providing insight into the cell's metabolic response to energy stress.
This table is based on data from studies on the analog 2,5-anhydromannitol, which acts as a PFK-1 inhibitor.
These studies allow researchers to dissect the intricate feedback loops that govern energy homeostasis. For example, inhibiting glycolysis with these tools can help uncover how cells attempt to compensate for the energy deficit, potentially by upregulating alternative pathways like mitochondrial respiration. nih.gov
Studies in Metabolic Reprogramming in Different Cell Types
Metabolic reprogramming refers to the fundamental shifts in metabolic pathways that cells undergo during key processes like differentiation, proliferation, or in response to stress. nih.gov Because glycolysis is a central metabolic hub, its modulation is a key aspect of this reprogramming. As an inhibitor of a rate-limiting glycolytic enzyme, this compound is an invaluable asset for studying these metabolic shifts.
Cellular differentiation, the process by which a cell changes to a more specialized type, is often accompanied by a metabolic switch. Many stem cells, for instance, rely heavily on glycolysis, while their differentiated progeny often switch to oxidative phosphorylation for energy. nih.govnih.gov
Research has shown that inhibiting glycolysis can actively promote differentiation in certain cell types. A study on neural stem cells (NSCs) found that stroke conditions increased the expression of phosphofructokinase-1 (PFK-1). nih.gov However, the pharmacological inhibition of PFK-1 was shown to promote the neuronal differentiation of these stem cells and facilitate the maturation of new neurons, both in cell culture and in animal models. nih.gov This suggests that suppressing glycolysis is a critical step for neuronal differentiation and that compounds like this compound could be used to investigate and potentially encourage regenerative processes in the brain. nih.gov
Rapidly proliferating cells, including cancer cells, typically exhibit a high rate of glycolysis. This metabolic state, known as the Warburg effect, provides the necessary energy and biosynthetic precursors for rapid cell division. spandidos-publications.com The use of this compound has directly demonstrated the link between glycolysis and cell proliferation. In studies on bladder cancer cells, inhibiting PFK with this compound successfully inhibited cell growth and proliferation. nih.gov
The compound is also relevant to the study of cellular stress, particularly oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them. researchgate.net Interestingly, cells have a natural mechanism to combat this: under high oxidative stress, key glycolytic enzymes like PFK can be inhibited. researchgate.netnih.gov This inhibition reroutes glucose flux from glycolysis into the pentose (B10789219) phosphate (B84403) pathway (PPP), an alternative branch of glucose metabolism whose primary role is to produce NADPH, a key molecule required for regenerating antioxidants like glutathione. spandidos-publications.com By using this compound, researchers can mimic this natural stress response, forcing the metabolic shift towards the PPP to study the mechanisms of ROS detoxification and cellular protection. spandidos-publications.comnih.gov
Application in Cancer Metabolism Research
The reliance of many cancers on high glycolytic rates makes this pathway an attractive target for therapeutic intervention. This compound is used extensively in preclinical research to explore the viability of glycolysis inhibition as an anti-cancer strategy.
Studies have identified that the genes for the phosphofructokinase (PFK) family of enzymes are frequently altered in many cancers. An analysis of the Cancer Genome Atlas (TCGA) database revealed that PFK family genes were genetically altered (primarily through amplification and upregulation) in approximately 44% of muscle-invasive bladder cancer cases. nih.gov This genetic predisposition highlights the critical role of PFK in sustaining these tumors and provides a strong rationale for targeting it.
In vitro studies provide direct evidence of the anti-cancer potential of inhibiting PFK. In cell lines derived from muscle-invasive bladder cancer (MIBC), treatment with this compound demonstrated significant anti-tumor effects. nih.gov
The key findings from this research are summarized below:
Table 2: Effects of this compound on Muscle-Invasive Bladder Cancer Cells
| Parameter | Result of PFK Inhibition | Reference |
|---|---|---|
| Glycolysis Level | Significantly Decreased | nih.gov |
| Cell Growth | Inhibited | nih.gov |
| Cell Invasion | Inhibited | nih.gov |
These findings confirm that PFKs are critical enzymes for the high glycolytic rate observed in bladder cancer and that targeting this pathway can effectively suppress key hallmarks of cancer, including proliferation and invasion. nih.gov This makes this compound a cornerstone research compound for developing novel metabolic therapies for cancer.
Impact on Cancer Cell Growth and Invasion in In Vitro Models
The metabolic reprogramming of cancer cells, particularly their reliance on glycolysis, presents a strategic target for therapeutic intervention. The compound this compound, a known inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway, has been investigated for its potential to curb cancer cell proliferation and invasiveness in laboratory settings.
Research has demonstrated that targeting glycolysis with this compound can effectively inhibit the malignant characteristics of certain cancer cells. In a notable study focusing on muscle-invasive bladder cancer (MIBC), a condition often characterized by genetic alterations and upregulation of PFK family genes, the application of this PFK inhibitor yielded significant anti-cancer effects. nih.gov The study revealed that treatment with this compound led to a marked reduction in glycolysis, which in turn hindered the growth and invasive capacity of the bladder cancer cells. nih.gov
These findings underscore the critical role of PFK-mediated glycolysis in sustaining the aggressive phenotype of bladder cancer. By acting as a PFK inhibitor, this compound disrupts the central energy production pathway of these cancer cells, thereby impeding their ability to proliferate and invade surrounding tissues.
Research Findings on this compound in Bladder Cancer Cells
| Cellular Process | Effect of this compound | Reference |
| Glycolysis | Significantly decreased | nih.gov |
| Cell Growth | Inhibited | nih.gov |
| Cell Invasion | Inhibited | nih.gov |
This targeted inhibition of a crucial metabolic enzyme highlights a promising avenue for the development of novel therapeutic strategies against cancers that exhibit a high dependence on glycolysis. nih.gov
Advanced Research Methodologies and Analytical Approaches
Chemical Synthesis and Derivatization Strategies
The synthesis of 2,5-Anhydro-D-glucitol-6-phosphate (AhG-6-P) and its parent compound, 2,5-Anhydro-D-glucitol, is crucial for investigating their biochemical roles and potential applications. Researchers have developed various chemical and enzymatic strategies to obtain these compounds, often with a focus on stereoselectivity and the introduction of isotopic labels for detailed metabolic studies.
2,5-Anhydro-D-glucitol serves as a key intermediate in the production of its phosphate (B84403) derivatives. scbt.com Its synthesis has been approached through several routes, primarily involving intramolecular cyclization or starting from protected sugar precursors.
A distinct intramolecular cyclization strategy is based on a benzyl (B1604629) ether nucleophilic attack on an activated alcohol, which effectively constructs the tetrahydrofuran (B95107) ring system of the anhydroglucitol. researchgate.net Regio- and stereoselective anionic cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol has also been explored, leading to a well-defined carbohydrate polymer composed of (1→6) linked 2,5-anhydro-3,4-di-O-methyl-D-glucitol units. capes.gov.br
The synthesis of 2,5-anhydro-D-glucitol and its analogs can also be achieved starting from protected forms of D-mannose or D-glucose. researchgate.net These methods are particularly valuable as they allow for the selective introduction of isotopic labels, such as deuterium (B1214612) (²H), which are instrumental in subsequent biochemical investigations. researchgate.net The synthetic routes are designed to control the stereochemistry of the final product, ensuring the correct configuration of the chiral centers.
| Starting Material | Key Reaction Type | Purpose/Advantage |
| D-Mannitol derivative | Intramolecular cyclization of diepoxide | Microwave-assisted, multi-step synthesis |
| 2,3-Epoxy alcohols | 5-endo-tet cyclization | Stereoselective construction of tetrahydrofuran ring |
| D-Mannitol | Acid-catalyzed cyclization | Formation of 2,5-anhydro-D-glucitol |
| Protected D-Mannose or D-Glucose | Cyclization via benzyl ether attack | Allows for selective isotopic labeling |
| 1,2:5,6-Dianhydro-D-mannitol | Anionic cyclopolymerization | Produces polymeric carbohydrate structures |
While chemical synthesis provides access to the parent compound, enzymatic methods are often employed for the specific phosphorylation to yield this compound. Fructokinase is capable of phosphorylating 2,5-anhydro-D-glucitol. nih.gov This enzymatic approach offers high specificity and is a key step in producing AhG-6-P for research purposes where precise structural integrity is paramount.
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and understanding their interactions within biological systems. osti.gov For 2,5-anhydro-D-glucitol and its derivatives, synthetic methods have been developed with a specific emphasis on selective deuterium (²H) labeling. researchgate.net This is often achieved by starting the synthesis from protected D-mannose or D-glucose precursors, where labeled reagents can be introduced at specific steps. researchgate.net The ability to create selectively labeled versions of these compounds is critical for conducting detailed biochemical studies, including those utilizing techniques like nuclear magnetic resonance (NMR) and mass spectrometry to follow the molecule's path and interactions in vitro and in vivo.
Synthesis of 2,5-Anhydro-D-glucitol (Parent Compound)
Enzymatic Assays and Kinetic Characterization
To quantify 2,5-anhydro-D-glucitol and its phosphorylated derivatives and to study their interactions with enzymes, specific enzymatic assays have been developed. These assays are often coupled systems that rely on the measurement of a product from a subsequent reaction.
Two primary enzymatic assay procedures have been established for measuring 2,5-anhydrohexitol fructose (B13574) analogs like 2,5-anhydro-D-glucitol. nih.gov Both methods are based on the detection of ADP produced during the enzymatic phosphorylation of the analog by either hexokinase or fructokinase. nih.gov The amount of ADP is then measured using a coupled assay system involving pyruvate (B1213749) kinase, phosphoenolpyruvate (B93156) (PEP), lactate (B86563) dehydrogenase, and NADH. nih.gov The decrease in NADH concentration, monitored spectrophotometrically, is proportional to the amount of the fructose analog present.
The fructokinase-based procedure is suitable for measuring fructose, 2,5-anhydromannitol, 2,5-anhydroglucitol, and 2,5-anhydrotalitol. nih.gov This assay allows for the quantification of these compounds at cuvette concentrations up to 0.10 mM. nih.gov
The kinetic characterization of enzymes that interact with AhG-6-P and its parent compound is essential for understanding their biological effects. For instance, the phosphorylated derivatives of the related compound 2,5-anhydro-D-mannitol have been shown to interact with key enzymes in carbohydrate metabolism. nih.gov Specifically, 2,5-anhydro-D-mannitol 1,6-bisphosphate is an excellent allosteric activator of pyruvate kinase. nih.govmedchemexpress.com In contrast, 2,5-Anhydro-D-glucitol-1,6-diphosphate is only a limited stimulator of yeast pyruvate kinase. medchemexpress.com
The development of a theoretical framework for the kinetics of coupled enzyme reactions, which does not assume first-order kinetics for the second reaction, has been crucial for the accurate design and interpretation of such assays. nih.gov This is particularly relevant when an enzyme like glucose-6-phosphate dehydrogenase is used as the coupling enzyme in the assay of a primary enzyme like glucokinase. nih.gov
| Assay Component | Function |
| Hexokinase or Fructokinase | Phosphorylates the 2,5-anhydrohexitol analog |
| Pyruvate Kinase | Transfers a phosphate group from PEP to ADP |
| Phosphoenolpyruvate (PEP) | Phosphate donor for ADP regeneration |
| Lactate Dehydrogenase | Reduces pyruvate to lactate, oxidizing NADH |
| NADH | Its consumption is monitored to quantify the analog |
Structural Biology and Computational Approaches
Understanding the three-dimensional interactions between this compound and its target enzyme is critical for rational drug design and for elucidating the molecular basis of its inhibitory activity.
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including protein-ligand complexes. To study the interaction between this compound and PFK, researchers would first need to co-crystallize the enzyme with the inhibitor. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and, subsequently, the three-dimensional structure of the complex.
Although a specific crystal structure of PFK in complex with this compound is not publicly available, structural studies of PFK with its substrates and other allosteric inhibitors have provided valuable insights into the enzyme's conformational changes upon ligand binding. nih.govwikipedia.org These studies reveal the locations of the active and allosteric sites, which are crucial for understanding where and how an inhibitor like this compound might bind.
In the absence of experimental structural data, computational methods such as molecular modeling and docking simulations serve as powerful tools to predict and analyze the binding of this compound to its target enzyme.
Molecular docking programs can predict the preferred orientation of the inhibitor when bound to the enzyme's active or allosteric site. This is achieved by sampling a large number of possible conformations and scoring them based on their binding energy. For example, molecular docking studies of a related compound, 2-amino-2-deoxy-D-glucitol-6-phosphate, with glucosamine-6-phosphate synthase have been used to identify key amino acid residues involved in inhibitor binding. scbt.com A similar approach could be applied to model the interaction of this compound with PFK.
Molecular dynamics (MD) simulations can further refine the docked complex and provide insights into the dynamic behavior of the enzyme-inhibitor system over time. These simulations can reveal how the inhibitor affects the enzyme's flexibility and conformational landscape, providing a more detailed understanding of the inhibition mechanism. preprints.org
Metabolomics and Pathway Analysis in Biological Research
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the cellular state and can be used to investigate the downstream effects of enzyme inhibition.
The detection and quantification of this compound and other related metabolites in biological samples are crucial for understanding its metabolic fate and its impact on cellular pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for this purpose.
A typical LC-MS/MS method for the analysis of sugar phosphates would involve the following steps:
Sample Preparation: Extraction of metabolites from cells or tissues, often using a cold solvent mixture to quench metabolic activity.
Chromatographic Separation: Separation of the metabolites using a liquid chromatography system. Different column chemistries and mobile phases can be optimized for the separation of polar compounds like sugar phosphates. nih.gov
Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions are used for identification and quantification.
Metabolomic profiling of cells treated with a PFK inhibitor can reveal changes in the levels of various metabolites in the glycolytic pathway and connected pathways. For example, inhibition of PFK would be expected to cause an accumulation of upstream metabolites like fructose-6-phosphate (B1210287) and a depletion of downstream metabolites. ed.ac.uknih.govresearchgate.net This type of analysis provides a comprehensive view of the metabolic consequences of PFK inhibition by this compound.
| Analytical Technique | Principle | Application for this compound |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to detect and quantify the target molecule. | Could be developed for high-throughput screening of the compound in biological samples, though not a primary method for this small molecule. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their physicochemical properties. | Can be used for quantification, often coupled with a suitable detector. creative-proteomics.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high sensitivity and specificity of MS/MS. | The gold standard for the accurate quantification of low-abundance metabolites like this compound in complex biological matrices. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural and quantitative information based on the magnetic properties of atomic nuclei. | Can be used for the identification and quantification of the compound, particularly in less complex mixtures. |
Analysis of Metabolite Profiles and Crossover Patterns
The analysis of metabolite profiles is a cornerstone of metabolomics, providing a snapshot of the physiological state of a biological system. In the context of this compound, this involves the quantitative assessment of its concentration relative to other metabolites within a given pathway. Crossover analysis, a dynamic approach, is then employed to pinpoint specific enzymatic steps that are affected by this analog. This is achieved by introducing the compound and observing the resultant changes in the concentrations of upstream and downstream metabolites.
Detailed Research Findings
While direct and extensive metabolomic profiling and crossover analysis data for this compound are not abundantly available in public research, the behavior of analogous compounds provides a strong framework for predicting its metabolic impact. For instance, the related compound 2,5-anhydromannitol is known to inhibit glycolysis. nih.gov Studies on this analog have shown that its introduction leads to a decrease in the cellular levels of fructose-1,6-bisphosphate and a less significant drop in fructose-6-phosphate, while the concentration of glucose-6-phosphate remains unchanged. nih.gov This pattern strongly suggests an inhibitory effect on the enzyme phosphofructokinase-1. nih.gov
Based on these findings with analogous compounds, a hypothetical crossover analysis involving this compound can be projected. As a structural analog of fructose-6-phosphate, it is anticipated to be a substrate or inhibitor for enzymes in the glycolytic pathway. One source suggests it is produced by phosphofructokinase and hydrolyzed by pyruvate kinase. biosynth.com If it acts as an inhibitor of phosphofructokinase-1, its introduction into a metabolically active system would be expected to cause an accumulation of upstream metabolites, such as glucose-6-phosphate and fructose-6-phosphate, and a depletion of downstream metabolites, including fructose-1,6-bisphosphate and subsequent glycolytic intermediates.
The table below illustrates the expected changes in metabolite concentrations in a crossover analysis experiment where this compound inhibits phosphofructokinase-1.
Table 1: Projected Metabolite Crossover Pattern upon Inhibition of Phosphofructokinase-1 by this compound
| Metabolite | Expected Change in Concentration | Pathway Position Relative to PFK-1 |
| Glucose-6-phosphate | Increase | Upstream |
| Fructose-6-phosphate | Increase | Upstream |
| This compound | Present (Exogenously Added) | Analog/Inhibitor |
| Fructose-1,6-bisphosphate | Decrease | Downstream |
| Dihydroxyacetone phosphate | Decrease | Downstream |
| Glyceraldehyde-3-phosphate | Decrease | Downstream |
| Pyruvate | Decrease | Downstream |
| Lactate | Decrease | Downstream |
The precise quantitative changes and the full extent of the metabolic perturbations would need to be determined empirically using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These methods would allow for the accurate measurement of the intracellular concentrations of this compound and the surrounding metabolic intermediates, thus validating its specific site of action and its broader impact on cellular metabolism. The development of enzymatic assays, similar to those created for other 2,5-anhydrohexitols which utilize enzymes like hexokinase and fructokinase for phosphorylation, would also be a valuable tool for its specific quantification. nih.gov
Future Research Directions and Unexplored Avenues for 2,5 Anhydro D Glucitol 6 Phosphate
Deeper Elucidation of Broader Metabolic Network Perturbations
Current research has primarily focused on the direct impact of 2,5-Anhydro-D-glucitol-6-phosphate on glycolysis. However, given the interconnectedness of metabolic pathways, its influence likely extends far beyond this central energy-producing cascade. Future investigations should aim to unravel these broader metabolic network perturbations.
Advanced techniques such as untargeted metabolomics and metabolic flux analysis could provide a comprehensive snapshot of the metabolic shifts induced by this compound. These approaches can identify and quantify a wide array of metabolites, offering clues to other affected pathways, such as the pentose (B10789219) phosphate (B84403) pathway, amino acid metabolism, and lipid biosynthesis. For instance, studies on related metabolic modulators have successfully utilized such techniques to reveal unexpected connections between cellular metabolic states. A deeper understanding of how this compound reroutes metabolic flux is crucial for a complete picture of its cellular effects.
Identification of Additional Enzyme Targets or Regulatory Roles
The primary known target of this compound is phosphofructokinase (PFK), a critical regulatory enzyme in glycolysis. However, the possibility of other enzyme targets or regulatory roles remains an important area for future exploration. The structural similarity of this compound to other sugar phosphates suggests that it may interact with other enzymes involved in carbohydrate metabolism.
For example, studies on the related compound 2,5-anhydro-D-mannitol have shown that its phosphorylated forms can interact with other enzymes such as pyruvate (B1213749) kinase. While 2,5-anhydro-D-glucitol-1,6-diphosphate has been shown to be a weak activator of yeast pyruvate kinase, further investigation into the effects of this compound on various isoforms of pyruvate kinase and other metabolic enzymes is warranted. medchemexpress.com Techniques like affinity chromatography with a biotinylated version of the compound or thermal shift assays could be employed to screen for novel protein binders, potentially uncovering new regulatory functions.
Rational Design and Synthesis of Novel Analogues for Specific Research Tools
The development of novel analogues of this compound is a promising avenue for creating more potent and selective research tools. By modifying the structure of the parent compound, it may be possible to enhance its inhibitory activity, improve its cell permeability, or alter its target specificity.
For instance, the synthesis of fluorescently labeled or biotinylated derivatives could facilitate the visualization of its subcellular localization and the identification of its binding partners. nih.govnih.gov The synthesis of such probes has been successfully achieved for other sugar phosphate analogues, enabling detailed studies of their cellular functions. nih.govnih.gov Furthermore, computational modeling and molecular dynamics simulations can aid in the rational design of new analogues with desired properties, as has been demonstrated for derivatives of the related compound 2,5-anhydro-D-mannitol in the context of targeting GLUT5 transporters. ualberta.canih.gov
Investigation in Diverse Biological Systems and Organisms
Much of the research on this compound has been conducted in mammalian systems, particularly in the context of cancer. nih.gov Exploring its effects in a wider range of biological systems and organisms is a critical next step. For example, its impact on the metabolism of microorganisms, such as bacteria and pathogenic fungi, could reveal novel antimicrobial strategies. The inhibition of essential metabolic pathways is a proven approach for combating infectious diseases.
Furthermore, investigating its role in plant physiology could uncover new mechanisms of carbohydrate regulation and potentially lead to the development of novel herbicides or plant growth regulators. researchgate.net Studies on related anhydro-sugars have already shown effects on plant systems. Expanding these investigations to include this compound could yield valuable insights. Additionally, its effects on various cancer cell lines with different metabolic profiles could help to identify specific cancer types that are particularly susceptible to its inhibitory action.
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
To achieve a holistic understanding of the cellular impact of this compound, it is essential to integrate experimental data with systems biology and multi-omics approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of the cellular response to this compound.
For example, an in silico analysis of bladder cancer data from The Cancer Genome Atlas (TCGA) database has already highlighted the importance of the phosphofructokinase gene family, the target of this compound. nih.gov Future studies could build on this by performing transcriptomic and proteomic analyses on cells treated with the compound to identify changes in gene and protein expression. This multi-omics data can then be integrated into metabolic models to simulate the system-wide effects of inhibiting phosphofructokinase and to predict potential off-target effects or compensatory mechanisms. Such an integrated approach will be invaluable for a complete understanding of the compound's mechanism of action and for identifying potential therapeutic applications.
Q & A
Q. What synthetic strategies are employed to produce 2,5-Anhydro-D-glucitol-6-phosphate with high stereochemical purity?
The synthesis typically involves phosphorylation of 2,5-anhydro-D-glucitol precursors using regioselective protecting groups to isolate the 6-phosphate moiety. For example, enzymatic phosphorylation using ATP-dependent kinases or chemical phosphorylation with phosphoramidites under anhydrous conditions can achieve regioselectivity. Structural confirmation requires NMR (e.g., P and H NMR) to verify the absence of regioisomers and ensure stereochemical fidelity .
Q. How is this compound quantified in enzymatic reaction mixtures?
Enzymatic coupling assays are commonly used. For instance, glucose-6-phosphate dehydrogenase (G6PDH)-coupled systems can indirectly measure its concentration by monitoring NADH production at 340 nm. Deproteinization with barium hydroxide and zinc sulfate (Somogyi method) minimizes interference from cellular oxidoreductases .
Q. What analytical techniques validate the structural integrity of this compound in solution?
High-performance liquid chromatography (HPLC) with refractive index detection or mass spectrometry (MS) ensures purity. C-isotopic labeling (e.g., C NMR) and tandem MS/MS fragmentation patterns confirm the phosphate group’s position and anhydrosugar backbone .
Advanced Research Questions
Q. How does this compound inhibit phosphofructokinase (PFK) in glycolysis, and what experimental models demonstrate this?
The compound acts as a competitive inhibitor of PFK by mimicking fructose-6-phosphate, binding to the active site and blocking ATP-dependent phosphorylation. In bladder cancer (BC) studies, treatment with this inhibitor reduced glycolysis flux, as shown by decreased lactate production and suppressed cell invasion in TFGAs (thin-film gold array) assays . Dose-response curves and CRISPR-Cas9-mediated PFKM knockout controls validate specificity .
Q. What experimental designs address variability in reported IC50_{50}50 values for PFK inhibition across studies?
Discrepancies arise from differences in assay pH, ATP/Mg concentrations, and enzyme sources (e.g., recombinant vs. tissue-extracted PFK). Standardizing buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and pre-incubating the enzyme with inhibitor for equilibrium binding improves reproducibility. Parallel assays using P-NMR to monitor ATP hydrolysis directly can bypass coupled-system artifacts .
Q. How can researchers resolve contradictions in substrate specificity data for this compound across kinase assays?
Contradictions often stem from nonspecific phosphatase activity in enzyme preparations. Purification steps (e.g., affinity chromatography with ATP-agarose) remove contaminating phosphatases. Validating assays with phosphatase inhibitors (e.g., sodium orthovanadate) and using P-radiolabeled substrates enhances specificity .
Q. What role does this compound play in metabolic flux analysis under hypoxic conditions?
In hypoxia, this compound’s inhibition of PFK redirects glucose-6-phosphate into the pentose phosphate pathway (PPP), increasing NADPH production. Isotopic tracing with C-glucose and LC-MS metabolomics quantifies PPP flux changes. Complementary RNA-seq data can link metabolic shifts to HIF-1α regulation .
Methodological Considerations
Q. How to optimize enzymatic assays for evaluating this compound’s inhibitory kinetics?
Use continuous spectrophotometric assays (e.g., NADH formation at 340 nm) with saturating ATP concentrations to isolate inhibitor effects. Michaelis-Menten kinetics with varying inhibitor concentrations (0–10 mM) and Lineweaver-Burk plots distinguish competitive vs. noncompetitive inhibition. Include controls with 6-phosphogluconate dehydrogenase to rule out PPP interference .
Q. What in vivo models are suitable for studying this compound’s metabolic effects?
Xenograft mouse models with PFK-overexpressing tumors (e.g., bladder cancer PDX models) allow direct measurement of glycolysis inhibition via F-FDG PET imaging. Intratumoral metabolite extraction followed by GC-MS validates on-target reduction in fructose-1,6-bisphosphate levels .
Key Notes
- Avoid commercial suppliers in methodological descriptions (e.g., focus on assay design rather than vendor details).
- Structural analogs (e.g., phosphonate derivatives) can serve as mechanistic probes but require rigorous stereochemical validation .
- Nomenclature follows IUPAC guidelines for phosphorylated sugars to avoid ambiguity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
